molecular formula C13H19N B8279274 Diethylaminomethylstyrene

Diethylaminomethylstyrene

Cat. No. B8279274
M. Wt: 189.30 g/mol
InChI Key: PPMXDDJEXJDFMT-UHFFFAOYSA-N
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Patent
US05015551

Procedure details

In 300 ml of toluene were dissolved 175.4 g of diethylamine and 152.5 g of chloromethylstyrene and the solution was heated to 60°-70° C. for 13 hours. As the reaction progressed, diethylamine hydrochloride precipitated. After filtering off the hydrochloride, the filtrate was washed with water, dried the layer containing toluene with sodium sulfate anhydride, concentrated, and after the addition of 1 g of di-tert-butylcatechol, the mixture was distilled under reduced pressure to provide 120.2 g of diethylaminomethylstyrene as a colorless liquid having a boiling point of 60° C./2 mm Hg.
Quantity
175.4 g
Type
reactant
Reaction Step One
Quantity
152.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[CH2:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH2:1]([N:3]([CH2:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
175.4 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
152.5 g
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 60°-70° C. for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
diethylamine hydrochloride precipitated
FILTRATION
Type
FILTRATION
Details
After filtering off the hydrochloride
WASH
Type
WASH
Details
the filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried the layer
ADDITION
Type
ADDITION
Details
containing toluene with sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
after the addition of 1 g of di-tert-butylcatechol
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120.2 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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